N-Acetylcyanamide

Description

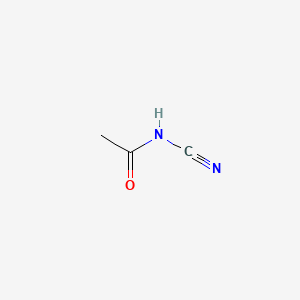

N-Acetylcyanamide (CAS 5634-51-5), also known as acetylcyanamide, is a cyanamide derivative formed via acetylation of the parent compound, cyanamide (H₂NCN). It is recognized as the major urinary metabolite of cyanamide in mammals, including rats, rabbits, dogs, and humans . Its formation occurs primarily in the liver through enzymatic acetylation, mediated by mitochondrial catalase and acetyltransferases .

Properties

CAS No. |

5634-51-5 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

N-cyanoacetamide |

InChI |

InChI=1S/C3H4N2O/c1-3(6)5-2-4/h1H3,(H,5,6) |

InChI Key |

BNZBMEIFAOYZEA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC#N |

Canonical SMILES |

CC(=O)NC#N |

Other CAS No. |

5634-51-5 |

Synonyms |

N-acetylcyanamide |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Acetylation

Formation via N-Acetyltransferase

N-Acetylcyanamide is synthesized in vivo through the acetylation of cyanamide by hepatic N-acetyltransferases, utilizing acetyl-CoA as a cofactor . This reaction dominates across species, including humans, rats, rabbits, and dogs:

-

Species Variability : Human liver cytosol exhibits the highest acetylation activity (metabolic clearance: human > rat > dog) .

-

Excretion Rates :

Hydrolysis and Deacetylation

Acidic Hydrolysis

this compound undergoes hydrolysis under acidic conditions, regenerating cyanamide. This reaction is catalyzed by strong acids (e.g., HCl, HSO) and proceeds via protonation of the amide nitrogen, destabilizing the C–N bond :

Key Reaction Conditions :

| Catalyst | Concentration (M) | Solvent | Temperature | Time (hr) | Yield (%) | Deacetylation (%) |

|---|---|---|---|---|---|---|

| HCl | 4.0 | HO/Acetone | Reflux | 24 | 88.9 | 100 |

| HSO | 0.5 | HO/MeOH | Sonication | 0.5 | 83.3 | 100 |

| ClSOH | 0.5 | HO/MeOH | Sonication | 0.5 | 85.6 | 100 |

Data sourced from methodology studies on N-deacetylation .

Derivative Formation

Synthesis of Stable Derivatives

this compound reacts with alkyl halides to form substituted derivatives, enabling analytical detection and structural confirmation :

-

N-Benzyl-N-acetylcyanamide :

-

N-(p-Nitrobenzyl)-N-acetylcyanamide :

Stability and Environmental Degradation

Aqueous Stability

this compound degrades in aqueous environments, influenced by pH and microbial activity :

-

Photolytic Degradation :

-

Microbial Metabolism :

Catalase-Mediated Pathways

Minor Metabolic Route

A secondary pathway involves mitochondrial catalase, generating nitroxyl (HNO) and cyanide :

-

Relevance : Nitroxyl inhibits aldehyde dehydrogenase, contributing to cyanamide’s use in alcohol aversion therapy .

This synthesis of this compound’s reactivity underscores its metabolic significance, hydrolytic lability, and utility in derivative synthesis. Experimental data highlight species-specific acetylation rates and environmental persistence, critical for toxicological assessments .

Comparison with Similar Compounds

(a) Hydroxycyanamide

- Role: Minor metabolite of cyanamide; unstable and decomposes to cyanide (CN⁻) and nitroxyl (HNO) .

- Contrast with this compound: Toxicity: Hydroxycyanamide is implicated in cyanamide’s acute toxicity (e.g., ALDH inhibition), whereas this compound is non-toxic . Excretion: Hydroxycyanamide is undetectable in urine due to rapid decomposition, unlike this compound, which is excreted intact .

(b) N-Acetylcysteamine

- Structure : CH₃CONH-CH₂CH₂SH .

- Role : Thiol-containing compound used in cysteine metabolism and heavy metal chelation.

- Contrast: Contains a sulfhydryl (-SH) group, enabling antioxidant activity, unlike this compound’s cyano (-C≡N) group .

Pharmacokinetic and Toxicological Comparisons

Absorption and Excretion

- This compound :

- Cyanamide :

Preparation Methods

N-Benzyl-N-acetylcyanamide

Reaction Protocol :

-

Reagents : this compound (0.15 mol), benzyl bromide (0.15 mol), triethylamine (0.15 mol).

-

Workup :

Characterization :

| Property | Value | Source |

|---|---|---|

| CIMS Fragmentation | Matches synthetic reference | |

| Melting Point | Indistinguishable from standard |

Analytical Utility :

-

Structural Validation : Derivatives enable detection via UV (219 nm at pH 10) and confirm metabolite identity through co-elution with synthetic standards.

Comparative Analysis of Alternative Synthetic Routes

While this compound synthesis remains focused on cyanamide acetylation, related compounds like N,N-dimethylcyanoacetamide highlight divergent methodologies:

Key Differences :

-

Reagent Reactivity : Acetyl chloride vs. gaseous dimethylamine necessitates distinct handling.

-

Environmental Impact : Aromatic solvents (e.g., toluene) in dimethylcyanoacetamide synthesis contrast with polar aprotic solvents (acetonitrile) in acetylcyanamide methods.

Hydrolytic Degradation and Stability Considerations

This compound’s lability under acidic conditions complicates storage but enables controlled deacetylation:

Acid-Catalyzed Hydrolysis :

| Catalyst | Concentration (M) | Solvent | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| HCl | 4.0 | H₂O/Acetone | Reflux | 24 | 88.9 |

| H₂SO₄ | 0.5 | H₂O/MeOH | Sonication | 0.5 | 83.3 |

| ClSO₃H | 0.5 | H₂O/MeOH | Sonication | 0.5 | 85.6 |

Mechanism :

-

Protonation : Acidic conditions protonate the amide nitrogen, destabilizing the C–N bond.

-

Cleavage : Hydrolysis regenerates cyanamide and releases acetic acid.

Applications :

-

Metabolic Studies : Hydrolysis mimics in vivo deacetylation pathways.

-

Analytical Recovery : Acidic extraction recovers cyanamide for quantification.

Enzymatic and Catalytic Pathways

While chemical synthesis dominates, enzymatic routes provide insights into biological metabolism:

N-Acetyltransferase-Mediated Acetylation

Reaction :

Cyanamide + Acetyl-CoA → this compound + CoA

Species Variability :

Significance :

-

Toxicological Relevance : Acetylation rate predicts cyanamide’s bioavailability and toxicity.

-

Therapeutic Implications : Inhibitors of N-acetyltransferases could modulate cyanamide efficacy in alcohol aversion therapy.

Q & A

Basic: What are the primary metabolic pathways of N-Acetylcyanamide in mammalian systems, and which analytical techniques are recommended for their detection?

Answer:

this compound is a major urinary metabolite of cyanamide, formed via hepatic acetylation. Key pathways involve cytochrome P450-mediated conversion in liver microsomes, with species-specific variations observed in rats, rabbits, dogs, and humans . For detection, liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity in quantifying trace metabolites in biological matrices. Studies by Shirota et al. (1984) validated the use of isotope dilution techniques coupled with LC-MS to distinguish this compound from other cyanamide derivatives . Method validation should include calibration curves, limits of detection (LOD), and recovery rates to ensure reproducibility .

Advanced: How can researchers design experiments to address conflicting data on the hepatotoxic potential of this compound metabolites?

Answer:

Conflicting hepatotoxicity data (e.g., dose-dependent effects vs. rapid detoxification) require a multi-model approach:

- In vitro models : Use primary hepatocytes or HepG2 cells to assess metabolite-induced oxidative stress (e.g., glutathione depletion, lipid peroxidation).

- In vivo models : Employ rodent studies with controlled dosing regimens, ensuring urinary metabolite profiling aligns with histopathological liver assessments .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-individual variability. Dose-response curves should include EC50 calculations and error bars to quantify uncertainty . Cross-validation with human liver microsomes can clarify species-specific discrepancies .

Basic: How is this compound quantified in biological matrices, and what validation parameters must be reported?

Answer:

Quantification typically involves solid-phase extraction (SPE) followed by LC-MS/MS. Critical validation parameters include:

- Linearity : R² ≥ 0.99 across the expected concentration range.

- Precision and accuracy : Intra-day and inter-day variability ≤15%.

- Recovery rates : ≥80% for urine and plasma samples.

- Stability : Assess freeze-thaw cycles and short-term storage conditions . Shirota et al. (1984) emphasized the importance of using deuterated internal standards to mitigate matrix effects .

Advanced: What methodological considerations are critical when extrapolating this compound metabolic data from animal models to humans?

Answer:

- Enzyme kinetics : Compare CYP450 isoform activity (e.g., CYP2E1) across species using in vitro microsomal assays .

- Pharmacokinetic modeling : Use allometric scaling to adjust for metabolic rate differences.

- Cross-species validation : Test human liver microsomes alongside animal models to identify conserved metabolic pathways.

- Reporting standards : Disclose interspecies variability in absorption, distribution, and excretion parameters to contextualize translational relevance .

Basic: What are the documented species differences in this compound excretion profiles?

Answer:

Studies in rats, rabbits, dogs, and humans show that urinary excretion is the primary elimination route, but rates vary:

- Rats: 60–70% excreted within 24 hours.

- Humans: Slower excretion (48–72 hours), likely due to renal reabsorption differences.

Analytical methods must account for matrix effects (e.g., urine pH, protein content) when comparing species .

Advanced: How should researchers resolve contradictions in environmental persistence vs. acute toxicity data for this compound precursors?

Answer:

Hydrogen cyanamide (a precursor) degrades rapidly in the environment but exhibits acute toxicity in lab settings. To reconcile this:

- Environmental simulation : Conduct soil/water half-life studies under varying pH and temperature conditions.

- Toxicity thresholds : Use in vitro bioassays (e.g., zebrafish embryos) to identify dose thresholds where degradation products retain toxicity.

- Data integration : Apply systems biology approaches to model exposure pathways and metabolite accumulation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Spill management : Contain spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

- Documentation : Review Safety Data Sheets (SDS) for batch-specific hazards .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular toxicity assays?

Answer:

- Non-linear regression : Fit dose-response data to a Hill equation to estimate EC50 and Hill coefficients.

- Error quantification : Use bootstrap resampling to generate 95% confidence intervals for EC50 values.

- Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg corrections when testing multiple endpoints (e.g., apoptosis, necrosis) .

Basic: How do researchers ensure reproducibility in this compound metabolic studies?

Answer:

- Standardized protocols : Detail centrifugation speeds, storage temperatures, and LC-MS parameters.

- Negative controls : Include blank matrices (e.g., drug-free urine) to identify background noise.

- Data transparency : Publish raw chromatograms and calibration data as supplementary materials .

Advanced: What strategies mitigate bias in self-reported data from occupational exposure studies involving this compound?

Answer:

- Triangulation : Cross-validate self-reports with biomarker analyses (e.g., urinary this compound levels).

- Questionnaire design : Avoid leading questions; use Likert scales to capture exposure frequency and severity.

- Confounding control : Adjust for variables like PPE usage and workplace ventilation in multivariate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.